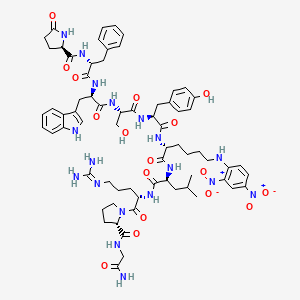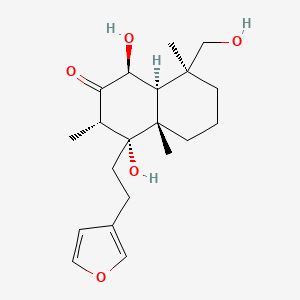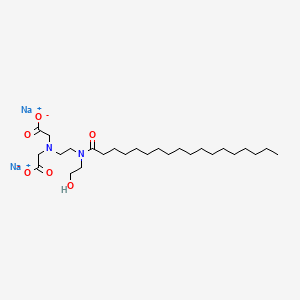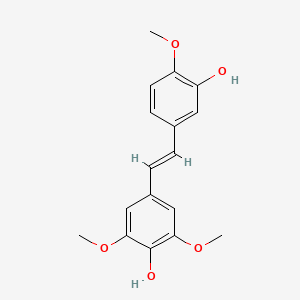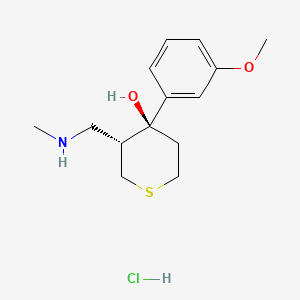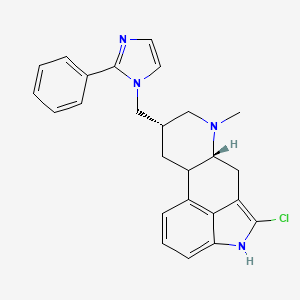
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline typically involves multi-step organic reactions. The starting material is often an ergoline derivative, which undergoes chlorination, methylation, and subsequent coupling with 2-phenyl-1H-imidazole under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different ergoline derivatives.
Substitution: Halogen substitution reactions can modify the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ergoline oxides, while reduction can produce various reduced ergoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is used as a precursor for synthesizing other ergoline derivatives with potential pharmacological activities.
Biology
Biologically, this compound is studied for its interactions with various receptors and enzymes, contributing to our understanding of ergoline-based drug mechanisms.
Medicine
In medicine, ergoline derivatives are explored for their therapeutic potential in treating neurological disorders, migraines, and cardiovascular diseases.
Industry
Industrially, this compound may be used in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline involves its interaction with specific molecular targets, such as dopamine receptors and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent compound with similar structural features.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other ergoline derivatives.
Propiedades
Número CAS |
162070-35-1 |
|---|---|
Fórmula molecular |
C25H25ClN4 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
(6aR,9S)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22+/m0/s1 |
Clave InChI |
WQGWRRYTVDDBSK-STBDEFDDSA-N |
SMILES isomérico |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


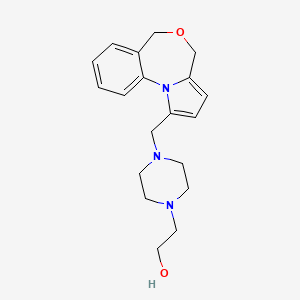
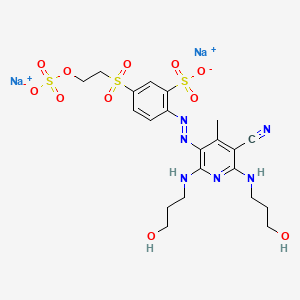
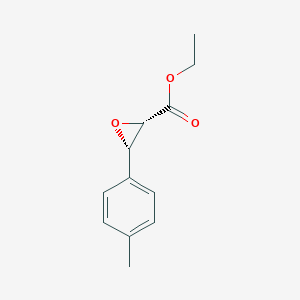

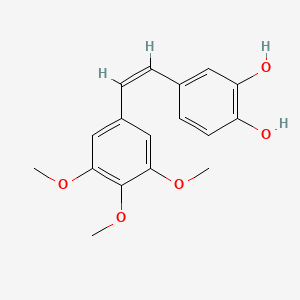
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
